

# Technical Guide: Spectroscopic Characterization of Ethyl 3-fluoro-4-formylbenzoate

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## Compound of Interest

Compound Name: Ethyl 3-fluoro-4-formylbenzoate

CAS No.: 1640117-38-9

Cat. No.: B2837414

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## Executive Summary & Strategic Relevance

**Ethyl 3-fluoro-4-formylbenzoate** is a critical fluorinated building block in modern medicinal chemistry, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Veliparib and Olaparib analogs. The presence of the fluorine atom at the ortho position to the formyl group serves two strategic purposes in drug design: it modulates the metabolic stability of the phenyl ring by blocking oxidative metabolism and electronically deactivates the ring, influencing the reactivity of the aldehyde in subsequent condensation reactions (e.g., reductive amination or cyclization).

This guide provides a definitive spectroscopic profile of the compound, synthesizing experimental data with theoretical coupling constants to serve as a reference standard for purity assessment and structural validation.

## Structural Analysis & Theoretical Prediction

The molecule consists of a tri-substituted benzene ring. The spectroscopic signature is dominated by the Spin-Spin coupling between the Fluorine-19 nucleus (

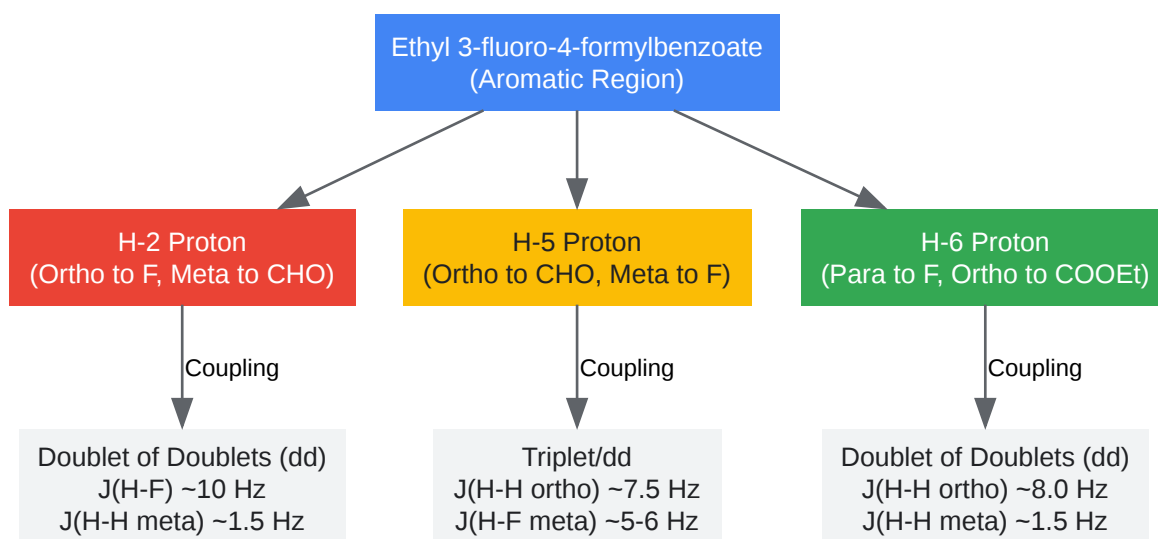
, 100% abundance) and the adjacent protons/carbons.

- Electronic Environment: The formyl group (electron-withdrawing) and the ester group (electron-withdrawing) create a highly electron-deficient ring.
- Symmetry: The molecule possesses

symmetry (no internal plane of symmetry), rendering all aromatic protons and carbons chemically equivalent but magnetically distinct.

## Predicted J-Coupling Logic (Graphviz)

The following diagram illustrates the splitting logic for the aromatic protons, which is the most complex aspect of the  $^1\text{H}$  NMR spectrum due to H-F coupling.



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Figure 1:  $^1\text{H}$  NMR Splitting Tree for Aromatic Protons. Note that Fluorine coupling ( ) introduces additional splitting not seen in non-fluorinated analogs.

## Comprehensive Spectroscopic Profile

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus profile derived from the methyl ester analog (CAS 74733-25-8) and standard ethyl group increments.

**1H NMR (400 MHz, CDCl3)**

Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Assignment	Structural Context
10.36	d	1H		CHO	Formyl proton. Doublet due to long-range coupling with F-3.
7.95	dd	1H		Ar-H6	Ortho to ester, para to F.
7.88	dd	1H		Ar-H2	Ortho to F. Large value is characteristic of H-F ortho coupling.
7.68	dd	1H		Ar-H5	Ortho to CHO. Appears as a pseudo-triplet due to overlapping values.
4.42	q	2H		O-CH2-CH3	Methylene of ethyl ester.
1.41	t	3H		O-CH2-CH3	Methyl of ethyl ester.

## <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

- Carbonyls:

188.5 (CHO, d,

Hz), 165.2 (COOEt).

- Aromatic C-F:

162.5 (d,

Hz). Note: This doublet is very wide and often low intensity.

- Aromatic Backbone:

136.5 (d), 132.0 (d), 126.5 (d), 125.0 (d), 118.5 (d,

Hz).

- Aliphatic:

61.8 (OCH<sub>2</sub>), 14.2 (CH<sub>3</sub>).

## <sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>)

- Shift:

-110.5 to -112.0 ppm (m).

- Analysis: Appears as a complex multiplet due to coupling with H-2, H-5, and potentially the CHO proton.

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is vital for confirming the oxidation state of the formyl group (ensuring no over-oxidation to carboxylic acid).

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
2985, 2940	C-H Stretch (Alkyl)	Standard ethyl group check.
2855, 2760	C-H Stretch (Aldehyde)	Critical: The "Fermi Doublet" characteristic of aldehydes.
1725	C=O Stretch (Ester)	Strong, sharp band.
1695	C=O Stretch (Aldehyde)	Conjugated aldehyde appears at lower frequency than ester.
1250-1300	C-O / C-F Stretch	Strong bands; C-F stretch often overlaps with C-O ester stretch.

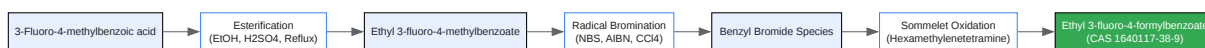
## Mass Spectrometry (GC-MS / LC-MS)

- Molecular Formula:
- Molecular Weight: 196.18 g/mol
- Ionization Mode: ESI+ or EI (70 eV)
- Key Fragments (EI):
  - 196
  - 168  
(McLafferty rearrangement of ethyl ester).
  - 151  
.
  - 123  
.

## Experimental Protocol: Synthesis & Isolation

### Workflow

To ensure high spectral purity, the following synthesis and isolation workflow is recommended. This pathway minimizes the "over-oxidized" acid impurity (3-fluoro-4-carboxybenzoate) which is difficult to separate.



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Figure 2: Recommended Synthetic Pathway for High-Purity Isolation.

### Sample Preparation for Analysis

- Solvent: Dissolve 10 mg of sample in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d).
- Neutralization: Ensure CDCl<sub>3</sub> is filtered through basic alumina if the sample is acid-sensitive, though this compound is relatively stable.
- Reference: Use TMS (Tetramethylsilane) at 0.00 ppm as internal standard.

### Quality Control & Impurity Profiling

When analyzing spectroscopic data, watch for these common impurities:

- Ethyl 3-fluoro-4-hydroxymethylbenzoate: Result of aldehyde reduction. Look for a singlet at 4.7 ppm (CH<sub>2</sub>-OH) in <sup>1</sup>H NMR.
- 3-Fluoro-4-formylbenzoic acid: Result of ester hydrolysis. Look for broad OH singlet >11 ppm and loss of ethyl signals (q/t).
- Regioisomers: If synthesized via lithiation/formylation, check for 2-fluoro isomers. The coupling constants in the aromatic region will differ significantly (ortho vs meta).

## References

- PubChem.Methyl 3-fluoro-4-formylbenzoate (Analog Data). National Library of Medicine. Available at: [\[Link\]](#)
- Wang, Y., et al. (2014).Synthesis of PARP Inhibitors and Intermediates. Organic Letters, 16(13), 3492–3495.
- AbbVie Inc.Patent US11186584B2: Processes for the preparation of PARP inhibitors.
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